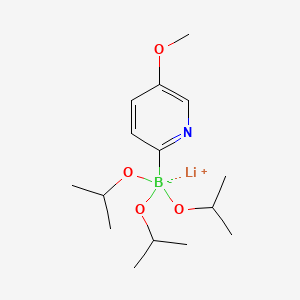

![molecular formula C10H17NO2 B566792 Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate CAS No. 1250423-37-0](/img/structure/B566792.png)

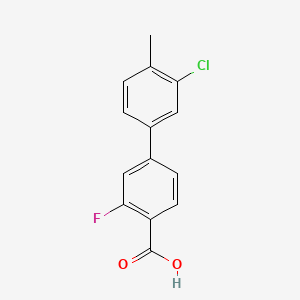

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

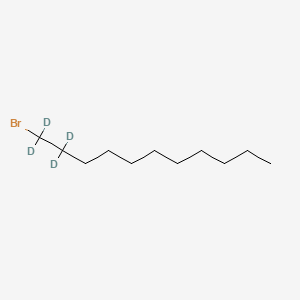

Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a chemical compound with the molecular formula C10H17NO2 . It is offered by several scientific product companies .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is YZKHJLZDYSGWIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.25 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . It is very soluble with a solubility of 4.09 mg/ml .科学的研究の応用

Synthesis Techniques and Derivatives

- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives are explored in various synthesis methods. The synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes involves innovative tricyclic systems, which are obtained through specific reactions such as oxidation and equilibration processes (Portoghese & Sepp, 1973). Additionally, complex crystal structures involving azabicyclic ring systems linked to other groups have been studied, providing insights into the molecular conformations and interactions of these compounds (Sonar, Parkin, & Crooks, 2004).

Application in Advanced Drug Building Blocks

- The compound has been utilized in the synthesis of advanced building blocks for drug discovery. For instance, its derivatives have been used in the creation of 2,3-ethanoproline, a restricted analogue of proline, demonstrating its potential in developing novel pharmacological agents (Druzhenko et al., 2018).

Contribution to β-Lactamase Inhibitors

- Research has also focused on synthesizing novel β-lactamase inhibitors using derivatives of this compound. These inhibitors are crucial in combating antibiotic resistance, highlighting the significance of this compound in medical research (Hunt & Zomaya, 1982).

Role in Asymmetric Synthesis

- This compound and its derivatives have been employed in asymmetric synthesis processes. The synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solutions showcases its versatility in creating chiral compounds, which are essential in the development of stereospecific pharmaceuticals (Waldmann & Braun, 1991).

Developing Novel Analogues and Isomers

- The compound's derivatives are instrumental in synthesizing novel analogues and isomers. For example, the synthesis of syn-and anti-isoepiboxidine involves 7-substituted 2-azabicyclo[2.2.1]heptanes, indicating its utility in creating diverse molecular structures (Malpass & White, 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Mode of Action

It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The resulting products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Biochemical Pathways

The compound is part of a broader class of oxygenated 2-azabicyclo[2.2.1]heptanes , which may have diverse effects on various biochemical pathways.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature .

特性

IUPAC Name |

ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKHJLZDYSGWIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC2CCC1C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

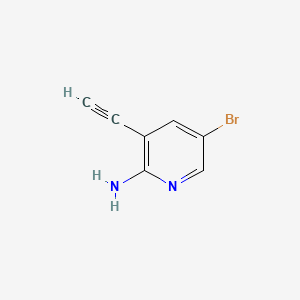

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

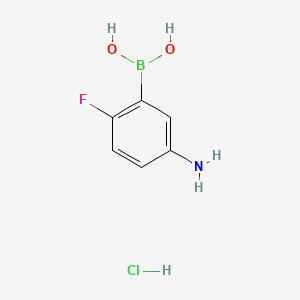

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

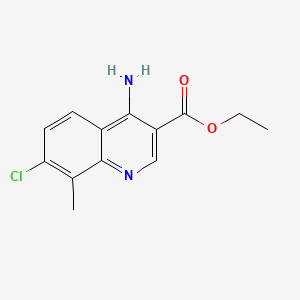

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)